3-chlorocyclobutane-1,1-dicarboxylic Acid
Description
Contextualization within Cyclobutane (B1203170) and Dicarboxylic Acid Chemistry
The chemistry of 3-chlorocyclobutane-1,1-dicarboxylic acid is deeply rooted in the foundational principles of cyclobutane and dicarboxylic acid chemistry. Cyclobutanes are notable for their significant ring strain, estimated at approximately 26.3 kcal/mol. This strain arises from the deviation of its internal bond angles from the ideal 109.5° for sp³ hybridized carbon atoms. orgsyn.org This inherent strain energy is not a liability but a driving force for reactivity, enabling ring-opening and rearrangement reactions that are not readily accessible with more stable cycloalkanes. orgsyn.org
The dicarboxylic acid functionality, particularly the geminal arrangement (both acid groups on the same carbon), is another key feature. The parent compound, cyclobutane-1,1-dicarboxylic acid, is a well-established and vital intermediate in the pharmaceutical industry. sigmaaldrich.comchemicalbook.com Its most prominent application is as the starting material for the synthesis of Carboplatin (B1684641), a second-generation platinum-based anticancer drug used to treat various cancers. sigmaaldrich.comrsc.org The cyclobutane-1,1-dicarboxylate (B1232482) ligand in Carboplatin modulates the reactivity of the platinum center, reducing the severe nephrotoxicity associated with its predecessor, Cisplatin (B142131). rsc.org Furthermore, cyclobutane dicarboxylic acids are utilized in materials science as ligands for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. sigmaaldrich.comchemicalbook.com
Significance of Halogenated Cyclobutane Derivatives in Synthetic Design
The introduction of a halogen atom onto the cyclobutane ring, as seen in this compound, adds another layer of synthetic utility. Halogenated compounds are crucial building blocks in organic synthesis, primarily because the halogen can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions.
In the context of cyclobutane chemistry, halogenation can be highly regioselective. Research on the free-radical chlorination of cyclobutanecarboxylic acids using reagents like sulfuryl chloride has shown that the reaction exhibits a strong preference for substitution at the C3 position. orgsyn.org This selectivity is attributed to the electronic effects of the existing substituent and the thermodynamics of the radical intermediate formed during the reaction. orgsyn.orgrsc.org Studies on the gas-phase chlorination of chlorocyclobutane (B72530) further confirm that the 3-position is the most reactive site, a phenomenon linked to the release of steric strain upon the formation of the cyclobutyl radical. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTCKBJFLZZDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431351 | |
| Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-43-0 | |
| Record name | 3-Chlorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chlorocyclobutane 1,1 Dicarboxylic Acid and Its Analogues
Strategies for Cyclobutane (B1203170) Ring Construction Relevant to 3-chlorocyclobutane-1,1-dicarboxylic Acid
The construction of the four-membered cyclobutane ring is a key step in the synthesis of this compound. The inherent ring strain of cyclobutane derivatives makes their synthesis challenging, but several reliable methods have been established.
[2+2] cycloaddition reactions are among the most powerful and widely used methods for the synthesis of cyclobutane rings. kib.ac.cnnih.gov This approach involves the reaction of two unsaturated components, typically two alkenes, an alkene and a ketene (B1206846), or an alkene and an allene, to form a four-membered ring. nih.gov
Photochemical [2+2] Cycloaddition: The direct photochemical [2+2] cycloaddition of two alkene molecules can lead to the formation of a cyclobutane ring. aklectures.com This reaction is typically initiated by the absorption of ultraviolet (UV) light, which excites one of the alkene molecules to a higher energy state, facilitating the cycloaddition. acs.org While conceptually simple, direct alkene excitation often requires high-energy UV light, which can lead to side reactions and may not be suitable for all substrates. nih.gov The use of photosensitizers or photocatalysts can allow the reaction to proceed with visible light, offering a milder and more selective alternative. researchgate.net Copper(I) salts, for instance, have been used to catalyze photochemical [2+2] cycloadditions. nih.gov
Ketene Cycloadditions: The reaction of a ketene with an alkene is a highly effective method for the synthesis of cyclobutanones, which can then be further functionalized. nih.govorgsyn.org Ketenes are highly reactive species that can be generated in situ. For example, dichloroketene, generated from trichloroacetyl chloride and zinc dust, readily undergoes [2+2] cycloaddition with alkenes to form dichlorocyclobutanones. nih.gov Lewis acids can be used to promote ketene-alkene cycloadditions, often leading to increased reactivity and improved diastereoselectivity. orgsyn.org
Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Alkene | Alkene | UV light | Cyclobutane |
| Alkene | Ketene | Thermal or Lewis Acid | Cyclobutanone (B123998) |
| Alkene | Dichloroketene | Thermal | Dichlorocyclobutanone |
| Allene | Alkene | Thermal or Lewis Acid | Methylene-cyclobutane |
Intramolecular reactions provide another powerful strategy for the construction of the cyclobutane ring. These methods often involve the formation of a new carbon-carbon bond within a single molecule to close the four-membered ring.
Intramolecular Alkylation: A common approach involves the intramolecular alkylation of a malonate derivative. nih.gov For instance, the reaction of diethyl malonate with a 1,3-dihalopropane results in a substituted malonic ester that can undergo a second intramolecular alkylation in the presence of a base to form a cyclobutane-1,1-dicarboxylate (B1232482). orgsyn.org This method is a reliable way to construct the geminal dicarboxylic ester functionality found in the precursor to this compound.
Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is used to form cyclic β-keto esters. wikipedia.orgorganic-chemistry.orgfiveable.mechemistrysteps.comchadsprep.com For the synthesis of cyclobutane derivatives, a 1,6-diester can be treated with a strong base to induce cyclization, forming a five-membered ring β-keto ester. While not directly forming a cyclobutane ring in this instance, modifications of this strategy can be applied to create four-membered rings, although it is more commonly used for five- and six-membered rings. wikipedia.org
Targeted Synthesis of this compound
The specific synthesis of this compound can be achieved through direct halogenation of a cyclobutane precursor or by constructing the ring from appropriately functionalized starting materials.
A straightforward method for the synthesis of halogenated cyclobutane derivatives is the direct halogenation of a pre-formed cyclobutane ring.
In a documented procedure, 3-chlorocyclobutanecarboxylic acid is synthesized from 1,1-cyclobutanedicarboxylic acid. orgsyn.org This process involves the free-radical chlorination of the dicarboxylic acid using sulfuryl chloride in the presence of a radical initiator such as benzoyl peroxide. The reaction is followed by thermal decarboxylation to yield the monochlorinated carboxylic acid. orgsyn.org While this specific example leads to the monocarboxylic acid, the intermediate prior to decarboxylation would be a chlorinated dicarboxylic acid. The attack of the chlorine radical is selective for the 3-position of the cyclobutane ring. orgsyn.org
Table 2: Synthesis of 3-chlorocyclobutanecarboxylic acid via Direct Halogenation
| Starting Material | Reagents | Key Steps | Product |
| 1,1-Cyclobutanedicarboxylic acid | Sulfuryl chloride, Benzoyl peroxide | Free-radical chlorination, Decarboxylation | 3-Chlorocyclobutanecarboxylic acid |
The malonic ester synthesis is a versatile method for preparing carboxylic acids. libretexts.orgmasterorganicchemistry.comlibretexts.org This approach can be adapted to synthesize cyclobutane-1,1-dicarboxylic acid, a key precursor to the target molecule.
The synthesis typically begins with the alkylation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene dibromide or trimethylene chlorobromide, in the presence of a base like sodium ethoxide. orgsyn.orgorgsyn.org This reaction proceeds via a double alkylation, where the malonic ester first acts as a nucleophile to displace one halide, and then an intramolecular cyclization occurs to form diethyl 1,1-cyclobutanedicarboxylate. orgsyn.orgorgsyn.orgchemicalbook.com The resulting diester can then be hydrolyzed to cyclobutane-1,1-dicarboxylic acid. orgsyn.org This dicarboxylic acid can then be subjected to direct halogenation as described in the previous section to yield this compound.
Preparation of Related Halogenated Cyclobutane Carboxylic Acids as Synthetic Intermediates
The synthesis of various halogenated cyclobutane carboxylic acids serves as a valuable source of intermediates for the preparation of more complex molecules. For example, the synthesis of 3-chlorocyclobutanecarboxylic acid provides a building block that can be further modified. orgsyn.org The presence of both a carboxylic acid and a halogen on the cyclobutane ring allows for a range of subsequent chemical transformations. These intermediates are useful in the synthesis of biologically active compounds and in the development of new materials. The ability to introduce a halogen at a specific position on the cyclobutane ring is crucial for these applications.
Synthesis of 3-Chlorocyclobutanecarboxylic Acid
A direct and high-yield, one-step method for preparing 3-chlorocyclobutanecarboxylic acid has been established, starting from 1,1-cyclobutanedicarboxylic acid. orgsyn.org This procedure, based on the work of Nevill, Frank, and Trepka, utilizes a free-radical chlorination reaction that is particularly selective for the cyclobutane ring. orgsyn.org
The synthesis begins with the chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride in benzene, with benzoyl peroxide acting as a radical initiator. The reaction mixture is heated at reflux for an extended period, during which the starting diacid dissolves. Following the chlorination, a thermal decarboxylation step is performed by heating the residue to high temperatures (190–210°C). The final product is then isolated by vacuum distillation. orgsyn.org This method is notable because while free-radical chlorination of many aliphatic carboxylic acids can lead to mixtures of positional isomers, the attack on the cyclobutane ring is highly selective for the 3-position. orgsyn.org The resulting product is a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid. orgsyn.org
| Step | Starting Material | Reagents | Conditions | Product | Yield |
| 1. Chlorination | 1,1-Cyclobutanedicarboxylic acid | Sulfuryl chloride, Benzoyl peroxide, Benzene | Reflux, 22 hours | Crude chlorinated diacid | - |
| 2. Decarboxylation & Distillation | Crude chlorinated diacid | Heat | 190–210°C, then vacuum distillation | cis/trans-3-Chlorocyclobutanecarboxylic acid | 40-49% |
Synthesis of 3-Bromocyclobutanecarboxylic Acid Analogues
In contrast to the direct chlorination method, the synthesis of 3-bromocyclobutanecarboxylic acid is more complex. It has been noted that its preparation involves a more elaborate, eight-step synthetic scheme, highlighting the different reactivity of bromine in free-radical reactions with this ring system. orgsyn.org
An alternative approach to synthesizing brominated cyclobutane structures involves a Hunsdiecker-type reaction. For example, the reaction of cyclobutane-1,1-dicarboxylic acid with mercuric oxide (HgO) and elemental bromine (Br₂) in dichloromethane (B109758) results in the formation of a brominated cyclobutane derivative. thieme-connect.de This reaction proceeds by heating the mixture at reflux, followed by cooling and filtration to remove solids. After workup and washing, the brominated product is obtained. thieme-connect.de While this specific example may lead to different substitution patterns or subsequent transformations, it illustrates a viable pathway for the introduction of bromine onto the cyclobutane core when direct free-radical bromination is not effective.
| Reagents | Conditions | Product Class |
| Mercuric Oxide (HgO), Bromine (Br₂) | Reflux in Dichloromethane | Brominated Cyclobutane |
Stereocontrol and Diastereoselectivity in this compound Synthesis
Achieving stereocontrol in the synthesis of substituted cyclobutanes, including precursors to this compound, is a significant synthetic challenge. The inherent strain and geometry of the cyclobutane ring influence the stereochemical outcome of reactions.
The direct free-radical chlorination of 1,1-cyclobutanedicarboxylic acid described previously is not diastereoselective, yielding a mixture of cis and trans isomers of 3-chlorocyclobutanecarboxylic acid. orgsyn.org This lack of stereocontrol is common in radical-based pathways where planar radical intermediates are formed, allowing for the subsequent addition of the chlorine atom from either face of the ring.
Controlling the diastereoselectivity in the synthesis of functionalized cyclobutanes often requires more sophisticated strategies. The development of stereoselective methods is an active area of research, with several approaches showing promise:
Ring Contraction: Highly stereoselective syntheses of substituted cyclobutane derivatives have been achieved through the contraction of readily accessible pyrrolidines. acs.org This method, which proceeds via a radical pathway mediated by nitrogen extrusion, can produce multisubstituted cyclobutanes with excellent stereocontrol (dr > 20:1). acs.org The stereochemistry of the final cyclobutane product is dictated by the stereochemistry of the starting pyrrolidine. acs.org
Directed C-H Functionalization: Modern methods involving palladium-catalyzed transannular C-H functionalization have been developed for the diastereoselective synthesis of functionalized carbocycles. nih.govnih.gov These reactions use specialized ligands to direct the functionalization to a specific position (e.g., the γ-position) with high selectivity, overriding established selectivity for other positions. nih.gov
Precursor Stereochemistry: The expedient and stereoselective synthesis of trifunctionalized cyclobutanes has been described starting from a single, stereochemically defined precursor. fao.org By leveraging the existing stereocenters of a molecule like all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, chemists can produce a library of different cis-trans stereoisomers through controlled chemical transformations. fao.org
These advanced strategies highlight that while simple, direct halogenation of the cyclobutane ring may lack stereocontrol, the targeted synthesis of specific diastereomers of compounds like this compound would likely require a multi-step, substrate-controlled, or catalyst-controlled approach.
Reactivity and Transformation Pathways of 3 Chlorocyclobutane 1,1 Dicarboxylic Acid
Decarboxylation Reactions of Cyclobutane-1,1-dicarboxylic Acid Systems
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction for dicarboxylic acids. askfilo.com For systems like 3-chlorocyclobutane-1,1-dicarboxylic acid, where two carboxyl groups are attached to the same carbon (a gem-dicarboxylic or malonic acid-type structure), this reaction proceeds with relative ease upon heating. masterorganicchemistry.com
The thermal decarboxylation of gem-dicarboxylic acids such as cyclobutane-1,1-dicarboxylic acid and its derivatives typically occurs upon heating. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cyclic, concerted transition state, which results in an enol intermediate that subsequently tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com This process effectively removes one of the two carboxyl groups as carbon dioxide (CO₂). youtube.com
For this compound, heating is expected to yield 3-chlorocyclobutane-1-carboxylic acid. nih.gov The reaction is driven by the formation of the stable CO₂ molecule. While the first decarboxylation occurs readily, removing the second carboxyl group to form chlorocyclobutane (B72530) would require significantly more forcing conditions, as the activating effect of the second geminal carboxyl group is no longer present.
Key Features of Thermal Decarboxylation:
| Feature | Description |
|---|---|
| Reactant Type | Geminal (1,1-) dicarboxylic acids. masterorganicchemistry.com |
| Condition | Heating, often in the range of 160–170°C. orgsyn.org |
| Mechanism | Proceeds via a cyclic transition state, leading to an enol intermediate. masterorganicchemistry.com |
| Product | A monocarboxylic acid and carbon dioxide. masterorganicchemistry.comwikipedia.org |
| Application | A standard method for synthesizing cyclobutanecarboxylic acids from their 1,1-dicarboxylic precursors. wikipedia.orgorgsyn.org |
Halodecarboxylation reactions achieve the replacement of a carboxylic acid group with a halogen atom. acs.org The most well-known of these is the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen. byjus.comwikipedia.org
A significant and more convenient variation is the Cristol-Firth modification, which allows the free carboxylic acid to be used directly with red mercury(II) oxide and a halogen, typically bromine. acs.orgorgsyn.org This modified procedure has been successfully applied to the synthesis of 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. wikipedia.orgorgsyn.orglscollege.ac.in The reaction proceeds through a radical mechanism. wikipedia.org The use of mercury(II) oxide is a key disadvantage due to its toxicity. nih.gov For dicarboxylic acids, double halodecarboxylation can be performed, although the outcome can depend on the relative positions of the two carboxyl groups. acs.orgnih.gov
Table of Halodecarboxylation Reactions:
| Reaction Name | Reagents | Reactant | Product Example | Reference |
|---|---|---|---|---|
| Hunsdiecker Reaction | Silver(I) carboxylate, Bromine (Br₂) | Silver 3-chlorocyclobutane-1-carboxylate | 1-Bromo-3-chlorocyclobutane | byjus.comwikipedia.org |
| Cristol-Firth Modification | Carboxylic Acid, Mercury(II) oxide (HgO), Bromine (Br₂) | 3-Chlorocyclobutanecarboxylic acid | 1-Bromo-3-chlorocyclobutane | wikipedia.orgorgsyn.orglscollege.ac.in |
| Kochi Reaction | Carboxylic Acid, Lead(IV) acetate (B1210297), Lithium halide (e.g., LiCl) | Carboxylic Acid | Alkyl Halide | wikipedia.orglscollege.ac.in |
Reactions Involving Carboxylic Acid Functionalities
The two carboxylic acid groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and acyl chlorides.
Esterification: The conversion of the carboxylic acid groups to esters can be accomplished through several standard methods. The Fischer esterification involves reacting the dicarboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). libretexts.org This is a reversible equilibrium-driven process. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under milder conditions. organic-chemistry.org This method is particularly effective for sterically hindered alcohols. organic-chemistry.org
Amide Formation: The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org To drive the formation of an amide bond, the carboxylic acid must first be activated. This is commonly achieved using a coupling agent like DCC, which converts the hydroxyl group of the acid into a good leaving group, allowing for subsequent nucleophilic attack by the amine. libretexts.orgyoutube.com Heating the ammonium carboxylate salt can also be used to dehydrate it to the corresponding amide. youtube.com
For further, more advanced chemical transformations, the dicarboxylic acid can be converted into the more reactive diacyl chloride derivative, 3-chlorocyclobutane-1,1-dicarbonyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates. byjus.com
This transformation is typically achieved by treating the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride. wikipedia.orglibretexts.orglibretexts.org The reaction with thionyl chloride is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org The resulting diacyl chloride can readily react with a wide range of nucleophiles (alcohols, amines, carbanions) to form esters, amides, and ketones, respectively. byjus.com
Common Reagents for Acyl Chloride Formation:
| Reagent | Formula | Byproducts | Notes | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. | byjus.comlibretexts.org |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | A solid reagent; reaction is often vigorous. | libretexts.orglibretexts.org |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | A liquid reagent; reaction is less vigorous than with PCl₅. | libretexts.orglibretexts.org |
Transformations of the Halogenated Cyclobutane (B1203170) Ring System
The chlorinated cyclobutane ring itself can undergo transformations, particularly after modification of the carboxylic acid groups. A key synthetic application arises from the product of the Hunsdiecker reaction. The 1-bromo-3-chlorocyclobutane formed from the halodecarboxylation of 3-chlorocyclobutanecarboxylic acid is a valuable precursor for the synthesis of highly strained polycyclic systems. orgsyn.org
Specifically, 1-bromo-3-chlorocyclobutane can undergo an intramolecular Wurtz-type coupling reaction when treated with molten sodium metal. This reaction results in the formation of bicyclo[1.1.0]butane, a compound with significant theoretical and synthetic interest due to its extreme ring strain. orgsyn.org This transformation highlights a powerful synthetic route that begins with a derivative of this compound. Other potential reactions of the halogenated ring system could include nucleophilic substitution of the chloride or elimination reactions to form cyclobutene (B1205218) derivatives, though these pathways are less specifically documented for this particular substitution pattern.
Ring-Opening Reactions and Mechanistic Pathways
The inherent strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions, particularly when facilitated by the participation of its functional groups. One significant pathway involves the intramolecular participation of the carboxylate groups, a phenomenon known as neighboring group participation (NGP). researchgate.netchem-station.comwikipedia.org This internal assistance can accelerate reaction rates and influence the stereochemical outcome.
In a typical scenario, the deprotonated carboxylate anion can act as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This process is essentially an intramolecular SN2 reaction, which would proceed through a bicyclic intermediate. Such a transformation would lead to the formation of a lactone, a cyclic ester. Specifically, the attack of one of the carboxylate oxygens onto the C-3 position would result in the formation of a highly strained 2-oxabicyclo[2.1.1]hexane-3-one derivative, with the concurrent expulsion of the chloride ion. rsc.orgnih.govresearchgate.netnih.gov The formation of this bicyclic lactone is driven by the release of some of the ring strain inherent in the cyclobutane system.
The mechanistic pathway for this intramolecular cyclization can be depicted as follows:
Deprotonation: The first step is the deprotonation of one of the carboxylic acid groups to form a carboxylate anion. This is readily achieved in the presence of a base.
Intramolecular Nucleophilic Attack: The resulting carboxylate anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.
Chloride Ion Elimination: This attack leads to the displacement of the chloride ion and the formation of the bicyclic lactone.
The feasibility and rate of this ring-opening cyclization would be dependent on factors such as the solvent, temperature, and the specific conformation of the cyclobutane ring that allows for the proper orientation of the participating carboxylate group.
Nucleophilic Substitution Reactions at the Halogenated Position
The chlorine atom at the C-3 position of this compound provides a site for nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates. libretexts.orgyoutube.com
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) would involve a direct, one-step attack of a nucleophile from the backside of the carbon-chlorine bond. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, the steric hindrance around the reaction center is a crucial factor. The cyclobutane ring itself imposes a degree of steric bulk, and the presence of the gem-dicarboxylic acid group at the C-1 position could further hinder the approach of a nucleophile to the C-3 position.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the initial, slow ionization of the carbon-chlorine bond to form a secondary cyclobutyl carbocation and a chloride ion. This carbocation is then rapidly attacked by a nucleophile. The stability of the cyclobutyl carbocation is a key factor in determining the feasibility of an SN1 pathway. The gem-dicarboxylic acid groups are electron-withdrawing, which would destabilize an adjacent carbocation, making the SN1 mechanism less likely compared to a simple chlorocyclobutane.
The table below summarizes the expected influence of various factors on the nucleophilic substitution pathway for this compound.
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Rationale |
| Substrate Structure | Disfavored | Hindered | The electron-withdrawing dicarboxylic acid groups destabilize the carbocation. The cyclobutane ring and gem-dicarboxylic groups create steric hindrance. |
| Nucleophile | Favored by weak nucleophiles | Favored by strong, unhindered nucleophiles | Strong nucleophiles favor the direct attack of the SN2 mechanism. |
| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Protic solvents can solvate both the leaving group and the carbocation. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |
| Leaving Group | Good leaving group is essential | Good leaving group is essential | The C-Cl bond must be broken in the rate-determining step of both mechanisms. |
Oxidative Transformations of this compound
The cyclobutane ring of this compound is susceptible to oxidative cleavage under strong oxidizing conditions. Such reactions typically lead to the formation of more stable, acyclic dicarboxylic acids.
Potassium Permanganate (B83412) (KMnO4) Oxidation: Treatment with strong oxidizing agents like hot, acidic, or alkaline potassium permanganate can lead to the cleavage of the carbon-carbon bonds of the cyclobutane ring. libretexts.orgmasterorganicchemistry.comualberta.ca The oxidation would likely proceed to break the ring open, ultimately forming linear dicarboxylic acids. The exact products would depend on which C-C bonds are cleaved. For instance, cleavage of the C1-C2 and C3-C4 bonds could potentially lead to the formation of malonic acid and other smaller carboxylic acid fragments after further oxidation.
Ozonolysis: Ozonolysis is another powerful method for cleaving carbon-carbon bonds, although it is typically used for double or triple bonds. libretexts.orgmasterorganicchemistry.com In some cases, strained single bonds can also be susceptible to cleavage by ozone. If ozonolysis were to cleave the cyclobutane ring, subsequent oxidative work-up (e.g., with hydrogen peroxide) would yield dicarboxylic acids. For example, cleavage across the C1-C3 and C2-C4 bonds could theoretically lead to the formation of succinic acid derivatives.
The table below outlines potential products from the oxidative cleavage of the cyclobutane ring in this compound.
| Oxidizing Agent | Reaction Conditions | Potential Major Products |
| KMnO4 | Hot, acidic/alkaline | Malonic acid, succinic acid, smaller carboxylic acids |
| O3, then H2O2 | Reductive or oxidative work-up | Dicarboxylic acids (e.g., succinic acid derivatives) |
It is important to note that the presence of the chlorine atom and the carboxylic acid groups could influence the regioselectivity of the ring cleavage and the nature of the final products.
Stereochemical Aspects and Conformational Dynamics of 3 Chlorocyclobutane 1,1 Dicarboxylic Acid
Cyclobutane (B1203170) Ring Puckering and Conformational Flexibility in Substituted Systems
The cyclobutane ring is not a planar square as its two-dimensional representation might suggest. A planar conformation would lead to severe torsional strain due to the eclipsing of all eight hydrogen atoms, alongside significant angle strain from C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons. libretexts.orgmaricopa.edu To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. libretexts.orgic.ac.uk This puckering involves one carbon atom moving out of the plane formed by the other three, creating a dihedral angle. This conformation reduces the eclipsing interactions between adjacent substituents, although it slightly increases the angle strain. libretexts.org
The puckered ring can undergo a rapid inversion process, often described as a "ring flip," where the out-of-plane atom moves through the plane to an equivalent puckered conformation on the opposite side. ic.ac.uk For the parent cyclobutane molecule, this process has a relatively low energy barrier. Computational studies have estimated the equilibrium puckering angle (θ) and the barrier to inversion, which are key parameters in understanding its conformational dynamics. nih.gov
| Parameter | Unsubstituted Cyclobutane | Description |
| Equilibrium Puckering Angle (θ) | ~25–30° | The dihedral angle of the puckered ring, which minimizes overall strain. maricopa.edunih.gov |
| Inversion Barrier | ~1.5 kcal/mol | The energy required for the ring to pass through the planar transition state during a ring flip. ic.ac.uk |
When substituents are introduced onto the cyclobutane ring, they alter the energy landscape of these conformations. The size and electronic nature of the substituents influence both the puckering angle and the relative stability of the different puckered forms. researchgate.net Substituents can occupy two distinct types of positions in a puckered cyclobutane ring: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally). Generally, bulky substituents prefer the more sterically accessible pseudo-equatorial positions to minimize unfavorable steric interactions. ic.ac.uk
Influence of Chlorine and Dicarboxylic Acid Substituents on Molecular Conformation
In 3-chlorocyclobutane-1,1-dicarboxylic acid, the substituents play a critical role in determining the molecule's preferred three-dimensional structure. The molecule features two distinct substitution patterns on the cyclobutane ring: a geminal dicarboxylic acid group at the C1 position and a single chlorine atom at the C3 position.
The gem-dicarboxylic acid group at C1 is sterically demanding. However, since both carboxylic acid groups are attached to the same carbon, their steric influence is primarily directed toward interactions with the substituent at the C3 position.
The key conformational question for this molecule is the preferred orientation of the chlorine atom at C3. The chlorine can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these two conformations is determined by steric interactions.
Pseudo-equatorial Conformer: When the chlorine atom is in the pseudo-equatorial position, it points away from the center of the ring, minimizing steric repulsion with the atoms at the C1 position. This is generally the more stable conformation for monosubstituted and 1,3-disubstituted cyclobutanes.
Pseudo-axial Conformer: When the chlorine atom is in the pseudo-axial position, it points more directly towards the opposite side of the ring, leading to a significant transannular steric interaction with the bulky gem-dicarboxylic acid group at C1. This interaction, analogous to a 1,3-diaxial interaction in cyclohexane, is energetically unfavorable and would destabilize this conformation.
Therefore, the molecular conformation of this compound is expected to be a puckered ring where the chlorine atom predominantly occupies the pseudo-equatorial position to avoid steric strain. This preference will lock the ring into a specific puckered state, increasing the energy barrier for ring inversion compared to unsubstituted cyclobutane.
Conformational Preference Summary:
| Substituent Position | Favored Conformation | Reason |
|---|---|---|
| Chlorine at C3 | Pseudo-equatorial | Minimizes transannular steric interactions with the gem-dicarboxylic acid group at C1. |
Isomerism and Stereochemical Resolution Strategies
The substitution pattern of this compound gives rise to stereoisomerism. The carbon atom C3, which is bonded to a chlorine atom, a hydrogen atom, and two different carbon pathways within the ring (C2 and C4, which lead to the C1-dicarboxylic acid group), is a chiral center.
Chirality: Due to the presence of this single chiral center (C3), the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are the (R)-3-chlorocyclobutane-1,1-dicarboxylic acid and (S)-3-chlorocyclobutane-1,1-dicarboxylic acid. A 50:50 mixture of these two enantiomers is known as a racemic mixture.
Unlike 1,2- or 1,3-disubstituted cyclobutanes which can exhibit cis/trans (geometric) isomerism, the 1,1,3-substitution pattern here does not lead to such isomers with respect to the chlorine and the dicarboxylic acid groups as a whole. vaia.com The key stereochemical feature is the single asymmetric carbon.
Resolution of Enantiomers: The separation of a racemic mixture into its individual enantiomers is a process called resolution. libretexts.org Since enantiomers have identical physical properties (e.g., melting point, boiling point, solubility), they cannot be separated by standard techniques like distillation or crystallization. The most common method for resolving racemic carboxylic acids is to convert them into a mixture of diastereomeric salts using an enantiomerically pure chiral base. libretexts.org Diastereomers have different physical properties and can be separated.
The general strategy involves the following steps:
Salt Formation: The racemic acid is reacted with a single enantiomer of a chiral amine (the resolving agent) to form a mixture of two diastereomeric salts.
Separation: The diastereomeric salts are separated based on differences in their solubility through fractional crystallization.
Regeneration: The separated diastereomeric salts are then treated with a strong acid to regenerate the pure enantiomers of the original carboxylic acid.
Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids and synthetic chiral amines.
| Resolving Agent Type | Examples | Principle of Action |
| Chiral Amines (Bases) | (S)-(-)-α-Phenylethylamine, Brucine, Strychnine, Quinine | Forms diastereomeric salts with the racemic carboxylic acid, allowing for separation by fractional crystallization. libretexts.orgnih.gov |
| Chiral Chromatography | Chiral Stationary Phases (CSPs) | Differential interaction of the enantiomers with a chiral stationary phase in a chromatography column leads to separation. |
Mechanistic and Computational Investigations of 3 Chlorocyclobutane 1,1 Dicarboxylic Acid Reactions
Reaction Mechanism Elucidation for Key Synthetic Transformations
The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid can be understood by dissecting the mechanisms of two principal stages: the formation of the cyclobutane-1,1-dicarboxylic acid backbone and the subsequent chlorination.
Formation of 1,1-Cyclobutanedicarboxylic Acid: This precursor is commonly synthesized via a malonic ester synthesis. orgsyn.org The mechanism involves the reaction of a malonic ester, such as diethyl malonate, with a 1,3-dihalopropane, typically trimethylene bromide, in the presence of a strong base like sodium ethoxide.
Deprotonation: Sodium ethoxide abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion. This nucleophilic carbanion is key to the subsequent alkylation steps.
First Nucleophilic Substitution (Sₙ2): The enolate attacks one of the electrophilic carbon atoms of trimethylene bromide, displacing a bromide ion and forming diethyl (3-bromopropyl)malonate.
Intramolecular Cyclization: In the presence of additional base, the second α-hydrogen is abstracted, creating a new enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bonded to the remaining bromine. This step closes the four-membered ring, yielding diethyl 1,1-cyclobutanedicarboxylate.
Hydrolysis and Acidification: The resulting diester is hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification to produce 1,1-cyclobutanedicarboxylic acid. orgsyn.org
Free-Radical Chlorination: The introduction of the chlorine atom at the C-3 position is achieved through a free-radical halogenation mechanism. A procedure for the analogous conversion of cyclobutanecarboxylic acid to 3-chlorocyclobutanecarboxylic acid utilizes sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide. orgsyn.org The reaction proceeds through a standard chain mechanism:
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to generate free radicals. These radicals then react with sulfuryl chloride to produce sulfur dioxide and chlorine radicals (Cl•).
Propagation:
A chlorine radical abstracts a hydrogen atom from the C-3 position of the 1,1-cyclobutanedicarboxylic acid ring. This position is selectively attacked, leading to the formation of a secondary cyclobutyl radical and hydrogen chloride (HCl). orgsyn.org
The cyclobutyl radical then reacts with a molecule of sulfuryl chloride, abstracting a chlorine atom to form the final product, this compound, and a sulfonyl chloride radical (•SO₂Cl). This radical subsequently decomposes to sulfur dioxide (SO₂) and a chlorine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
Theoretical and Quantum Chemical Studies on Electronic Structure and Reactivity
Direct theoretical studies on this compound are not extensively documented. However, computational analyses of simpler, related molecules like chlorocyclobutane (B72530) provide valuable data that can be extrapolated to understand its electronic characteristics. researchgate.net Density Functional Theory (DFT) calculations are commonly employed for such investigations. acs.orgresearchgate.net
The electronic structure of the cyclobutane (B1203170) ring is significantly influenced by its substituents. The chlorine atom and the two carboxylic acid groups exert strong electronic effects.
Electronic Structure: The introduction of a halogen atom like chlorine alters the charge distribution across the cyclobutane ring. Natural Bond Orbital (NBO) analysis of chlorocyclobutane shows that the chlorine atom carries a significant negative partial charge, while the carbon atom to which it is attached (C3) becomes more electropositive. This inductive effect propagates through the carbon framework. researchgate.net The two electron-withdrawing carboxylic acid groups at the C1 position would further polarize the molecule, withdrawing electron density from the ring.
Reactivity and Molecular Orbitals: The reactivity of the molecule can be predicted by examining its frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative chlorine and oxygen atoms lowers the energy of the molecular orbitals. Molecular Electrostatic Potential (MEP) studies on substituted cyclobutanes reveal that the regions around the halogen and oxygen atoms are the most probable sites for electrostatic interactions, indicating their role in directing intermolecular forces and reactivity. researchgate.net The puckered conformation of the cyclobutane ring, which deviates from a planar structure, is a key feature that computational models can accurately predict, influencing both steric and electronic effects. nih.gov
The following table presents calculated data for chlorocyclobutane, which serves as a foundational model for understanding the electronic environment of the title compound.
| Parameter | Calculated Value for Chlorocyclobutane | Anticipated Effect in this compound |
|---|---|---|
| C-Cl Bond Length | ~1.79 Å | Minor changes due to long-range inductive effects from COOH groups. |
| NBO Charge on Cl | Negative | Remains significantly negative, influencing local polarity. |
| NBO Charge on C3 (Cl-bearing C) | Positive | Remains positive, marking it as a potential site for nucleophilic attack under certain conditions. |
| Dipole Moment | ~2.0 D | Expected to increase significantly due to the highly polar carboxylic acid groups. |
Data adapted from computational studies on chlorocyclobutane. researchgate.net
Role of Substituents in Directing Reaction Pathways and Selectivity
The substituents on the this compound ring play a deterministic role in its chemical behavior, influencing reaction pathways and selectivity.
The Chloro Group (C3):
Inductive Effect: As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the C-H protons on the ring, particularly at the C3 position, although this is offset by the presence of the gem-dicarboxylic acid group.
Leaving Group Ability: The chloride ion is a good leaving group, making the C3 position susceptible to nucleophilic substitution reactions, which could lead to the synthesis of other 3-substituted cyclobutane-1,1-dicarboxylic acids.
Directing Chlorination: The high selectivity of free-radical chlorination at the C3 position suggests that this site is electronically or sterically favored for hydrogen abstraction by chlorine radicals. orgsyn.org
The Gem-Dicarboxylic Acid Group (C1):
Steric Hindrance: The two carboxylic acid groups at the C1 position provide significant steric bulk, which can hinder the approach of reagents to the C1 and adjacent C2/C4 positions. This steric effect helps to explain the observed selectivity of reactions at the less hindered C3 position.
Electronic Withdrawal: The carboxyl groups are powerful electron-withdrawing groups. This property deactivates the ring toward electrophilic attack but can activate it for certain types of nucleophilic or ring-opening reactions.
Decarboxylation: Gem-dicarboxylic acids are known to undergo decarboxylation upon heating. This provides a synthetic route from this compound to 3-chlorocyclobutanecarboxylic acid. The mechanism involves the formation of a cyclic transition state, leading to the loss of carbon dioxide.
Coordination Chemistry and Metal Complexation with Cyclobutane 1,1 Dicarboxylic Acid Ligands
Ligand Properties of Cyclobutane-1,1-dicarboxylic Acid Derivatives
The coordinating behavior of cyclobutane-1,1-dicarboxylate (B1232482) (cbdc) and its derivatives is fundamentally governed by the electronic properties of the carboxylate groups and the steric profile of the cyclobutane (B1203170) ring. These ligands can act as bidentate linkers, forming stable complexes with a variety of metal ions.
The acidity of the carboxylic acid groups is a critical factor influencing the formation of metal-dicarboxylate complexes, as it determines the pH range in which the deprotonated, coordinating form of the ligand is prevalent. For the parent compound, cyclobutane-1,1-dicarboxylic acid (H₂cbdc), the two acid dissociation constants (pKa) quantify the successive deprotonation steps. These values indicate a moderately strong dicarboxylic acid, with the first deprotonation occurring at a lower pH than the second.
| Dissociation Step | pKa Value (at 25°C) |
| pKₐ₁ | 3.13 |
| pKₐ₂ | 5.88 |
This table presents the acid dissociation constants for cyclobutane-1,1-dicarboxylic acid. chemicalbook.comchemicalbook.com
The proximity of the two carboxylate groups attached to the same carbon atom leads to an electronic effect where the deprotonation of the first carboxyl group influences the acidity of the second.
Cyclobutane-1,1-dicarboxylate (cbdc²⁻) is a versatile ligand capable of adopting several coordination modes, which contributes to the structural diversity of its metal complexes. The two primary modes are chelation and bridging.
Chelation: In this mode, both carboxylate groups of a single ligand bind to the same metal center, forming a stable chelate ring. This is a common coordination mode, famously exemplified in the anticancer drug carboplatin (B1684641), [Pt(cbdc)(NH₃)₂], where the cbdc²⁻ ligand chelates the platinum(II) ion. rsc.orgresearchgate.netijcce.ac.ir This η²-cbdc-O,O' coordination is typical for mononuclear complexes. nih.gov
Bridging: The cbdc²⁻ ligand can also bridge two different metal centers. This can occur in several ways. A simple bridging mode involves one carboxylate group coordinating to one metal ion and the second carboxylate group to another. An unprecedented bridging fashion (μ-cbdc-O,O') has been observed in certain ruthenium(II) complexes, where the ligand bridges two metal centers through one oxygen atom from each carboxylate group. rsc.orgnih.gov This mode is stabilized by intramolecular hydrogen bonds with ancillary ligands on the metal center. rsc.orgnih.gov
Chelating-Bridging: A more complex mode involves the ligand chelating one metal ion while also using one or both of its carboxylate groups to bridge to an adjacent metal center. This chelating-bridging behavior has been identified in coordination polymers, such as those involving zinc(II), leading to the formation of two-dimensional (2D) network architectures. bohrium.com
Synthesis and Characterization of Metal Complexes and Frameworks
The reaction of cyclobutane-1,1-dicarboxylic acid or its salts with various metal precursors under different conditions (e.g., solvothermal, hydrothermal, or simple solution chemistry) yields a rich variety of coordination compounds. These complexes are typically characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.
Cyclobutane-1,1-dicarboxylic acid has proven to be an effective ligand for the construction of lanthanide metal-organic frameworks (LnMOFs). The coordination of lanthanide ions with the dicarboxylate linker can lead to the formation of robust, multidimensional frameworks. The synthesis is often carried out using solvothermal methods, reacting a lanthanide salt with the dicarboxylate ligand. These materials are of significant interest due to the unique luminescent and magnetic properties of lanthanide ions. nih.govnih.govrsc.org For instance, an Europium(III)-based MOF constructed with this ligand exhibits high luminescence quantum yield, making it a candidate for selective chemical sensing applications.
A wide range of transition metals form complexes with cyclobutane-1,1-dicarboxylate.
Platinum(II) Complexes: The most well-known example is carboplatin, cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II). It is synthesized by reacting cisplatin (B142131) with the silver salt of cyclobutane-1,1-dicarboxylic acid or by reacting the ligand with cis-diamminediaquaplatinum nitrate (B79036). researchgate.netijcce.ac.ir In this complex, the dicarboxylate ligand acts as a bidentate chelate, replacing the two chloride ligands of cisplatin. rsc.org
Ruthenium(II) Complexes: Studies on ruthenium(II) have revealed fascinating coordination behavior. The reaction between cis,fac-[RuCl₂(dmso-S)₃(dmso-O)] and cbdc can yield a dinuclear species with two bridging dicarboxylate units, a departure from the more common chelating mode. rsc.orgnih.gov The formation of either a mononuclear complex with a chelating ligand or a dinuclear complex with bridging ligands can be controlled by the reaction conditions. nih.gov
Zinc(II) Complexes: Zinc(II) forms coordination polymers with cyclobutane-1,1-dicarboxylate. For example, heterometallic compounds like [CaZn(Cbdc)₂(H₂O)₃]n and [BaZn(Cbdc)₂(H₂O)₂]n feature 2D architectures where the zinc atoms are linked by both bridging and chelating-bridging dicarboxylate anions. bohrium.comresearchgate.net
Chromium(III) Complexes: The reaction of chromium(III) nitrate with potassium cyclobutane-1,1-dicarboxylate can produce compounds with varying compositions and structures, including 2D and 3D polymeric complexes, depending on the solvents and reaction conditions used. researchgate.net
Advanced Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
For example, the crystal structure of the dinuclear ruthenium(II) complex, fac-[Ru(μ-cbdc-O,O′)(dmso-S)₃(H₂O)]₂, confirmed the anti-geometry of the two metal centers linked by the bridging dicarboxylate ligands. rsc.org Similarly, X-ray diffraction data for zinc(II) coordination polymers revealed 2D architectures with a square lattice topology formed through bridging and chelating-bridging acid dianions. bohrium.com In chromium(III) complexes, X-ray analysis has identified various polymeric structures, from 2D layers to 3D frameworks, highlighting the structural versatility imparted by the ligand under different synthetic conditions. researchgate.net
| Compound | Metal Ion | Coordination Mode of cbdc²⁻ | Structural Feature | Reference |
| fac-[Ru(μ-cbdc-O,O′)(dmso-S)₃(H₂O)]₂ | Ru(II) | Bridging (μ-cbdc-O,O') | Dinuclear complex | rsc.org |
| [CaZn(Cbdc)₂(H₂O)₃]n | Zn(II), Ca(II) | Bridging and Chelating-Bridging | 2D Coordination Polymer | bohrium.com |
| [KCr(Cbdc)₂(H₂O)₂]n | Cr(III) | Chelating | 2D Polymeric Complex | researchgate.net |
| [K₃Cr(Cbdc)₃(H₂O)₂]n | Cr(III) | Chelating | 3D Polymeric Complex | researchgate.net |
This table summarizes structural information obtained from X-ray crystallography for selected metal complexes containing the cyclobutane-1,1-dicarboxylate ligand.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Building Blocks for Complex Molecular Architectures
The cyclobutane (B1203170) ring, with its inherent ring strain and defined stereochemistry, serves as a key structural motif in a variety of complex molecules, including natural products and pharmacologically active compounds. The C(sp³)-rich nature of the cyclobutane scaffold provides a three-dimensional geometry that is increasingly sought after in drug discovery to move away from flat, aromatic structures.
While direct applications of 3-chlorocyclobutane-1,1-dicarboxylic acid in the total synthesis of complex natural products are not extensively documented, its structure is emblematic of building blocks used for such purposes. The two carboxylic acid groups at the 1-position can be converted into a variety of other functionalities or used as handles for constructing larger assemblies. For instance, they can be transformed into esters, amides, or undergo reduction to form diols.
The chlorine atom at the 3-position offers a site for nucleophilic substitution or elimination reactions, allowing for further functionalization of the cyclobutane ring. This dual reactivity makes it a potentially valuable intermediate for creating highly substituted or stereochemically complex cyclobutane derivatives. For example, it could be envisioned as a precursor for the synthesis of spirocyclic compounds, such as spiro[3.3]heptanes, which are of growing interest in medicinal chemistry. researchgate.netnih.gov The synthesis of such structures often involves the reaction of a cyclobutanone (B123998) with a suitable nucleophile, a transformation that could be achieved from this compound through a series of well-established chemical modifications.
Role in Polymer Chemistry and Advanced Materials
The difunctional nature of this compound makes it a candidate monomer for the synthesis of specialty polymers. The rigid cyclobutane core can impart unique thermal and mechanical properties to the resulting polymer backbone.
Polyesters and polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diol or a diamine, respectively. mdpi.comscilit.com this compound can serve as the dicarboxylic acid monomer in such reactions. The incorporation of the cyclobutane ring into the polymer backbone is known to enhance properties such as the glass transition temperature (Tg) and thermal stability compared to analogous linear aliphatic monomers. orgsyn.org
The presence of the chlorine atom on the cyclobutane ring would be expected to further influence the polymer's properties. The polar C-Cl bond could increase intermolecular forces, potentially leading to higher melting points and altered solubility characteristics. rsc.org However, the introduction of a halogen atom might also affect the polymerization process itself, for instance, by influencing the reactivity of the monomer or requiring specific catalysts that are tolerant to this functionality. researchgate.net While the polycondensation of various cyclobutane dicarboxylic acids has been reported, specific studies detailing the polymerization of the 3-chloro derivative and the properties of the resulting polymers are not widely available in the literature.
Table 1: Potential Diol and Diamine Co-monomers for Polymerization
| Co-monomer Type | Example Compound | Resulting Polymer | Potential Properties |
| Diol | Ethane-1,2-diol | Polyester | Increased rigidity and Tg from cyclobutane unit |
| Diol | 1,4-Butanediol | Polyester | Modified thermal stability and mechanical strength |
| Diamine | Hexamethylenediamine | Polyamide | Enhanced intermolecular forces due to C-Cl bond |
| Diamine | 1,4-Phenylenediamine | Polyamide (Aramid) | High thermal resistance and specific solubility |
A significant area of materials science research is the development of polymers that can be recycled or degraded in a controlled manner. Polymers containing cyclobutane rings in their backbone have been shown to be promising candidates for thermally recyclable thermosets. wikipedia.orgnih.gov This recyclability is based on the principle of retro-[2+2] cycloaddition, where upon heating, the cyclobutane ring can cleave to form two double bonds, effectively breaking down the polymer into its constituent monomers or other small molecules. nih.gov
Polymers synthesized from this compound could potentially exhibit such thermal recyclability. However, the presence of the chlorine atom introduces another possible degradation pathway: the thermal elimination of hydrogen chloride (HCl). researchgate.netresearchgate.net The thermal decomposition of chlorinated polymers often proceeds via dehydrochlorination, which can alter the degradation profile and the nature of the recycled products. researchgate.net The interplay between the retro-cycloaddition of the cyclobutane ring and the elimination of HCl would be a key factor in determining the viability and efficiency of recycling for polymers derived from this monomer.
Precursors for Other High-Value Chemical Entities
Beyond polymer science, this compound serves as a precursor for the synthesis of other valuable and structurally unique molecules, including highly strained ring systems and coordination compounds with therapeutic potential.
Bicyclo[1.1.0]butane is a highly strained hydrocarbon with unique reactivity that makes it a valuable intermediate in organic synthesis. A common precursor for the synthesis of the parent bicyclo[1.1.0]butane is 1-bromo-3-chlorocyclobutane (B1620077). doubtnut.comyoutube.comquora.com This dihalide undergoes an intramolecular Wurtz-type coupling reaction in the presence of sodium metal to form the bicyclic product. doubtnut.comquora.com
A plausible synthetic pathway to 1-bromo-3-chlorocyclobutane can be envisioned starting from this compound. This would involve two key transformations:
Decarboxylation: The removal of one of the carboxylic acid groups. The decarboxylation of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid is a known process. orgsyn.orgwikipedia.orgwikipedia.org A similar thermal or catalytic decarboxylation could yield 3-chlorocyclobutanecarboxylic acid.
Hunsdiecker-type reaction: The conversion of the remaining carboxylic acid to a bromide. 3-Chlorocyclobutanecarboxylic acid can be converted to 1-bromo-3-chlorocyclobutane via a modified Hunsdiecker reaction using mercuric oxide and bromine. nih.gov
This synthetic connection establishes this compound as a potential starting material for accessing the highly strained and synthetically useful bicyclo[1.1.0]butane scaffold.
Carboplatin (B1684641), cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a widely used anticancer drug. acs.org Its clinical success has prompted extensive research into analogues with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. acs.orgnih.govmdpi.com One strategy involves modifying the 1,1-cyclobutanedicarboxylate "leaving group" ligand.
Research has shown that introducing substituents onto the cyclobutane ring can significantly alter the pharmacological properties of the resulting platinum complex. A study reported the synthesis of cis-diammine(3-chloro-1,1-cyclobutanedicarboxylato)platinum(II), an analogue of carboplatin derived from this compound. NMR spectroscopic studies indicated that this chloro-derivative was hydrolyzed much more rapidly than carboplatin itself. This faster rate of hydrolysis, which is the activation step for platinum drugs, was correlated with a higher cytostatic activity.
Other studies on carboplatin analogues with functional groups at the 3-position of the cyclobutane ring, such as hydroxy, keto, or amino groups, have also demonstrated that these modifications can lead to potent anticancer compounds. nih.govresearchgate.net These functional groups can also serve as handles for attaching the platinum complex to drug delivery systems. nih.gov The use of this compound thus represents a viable strategy for the development of second-generation platinum-based chemotherapeutic agents with potentially enhanced activity profiles.
Table 2: Comparison of Carboplatin and its 3-Chloro Analogue
| Compound | Ligand | Key Feature | Reported Activity |
| Carboplatin | 1,1-Cyclobutanedicarboxylate | Clinically approved anticancer drug | Standard for comparison |
| 3-Chloro-Carboplatin Analogue | 3-Chloro-1,1-cyclobutanedicarboxylate | Chloro-substituent on the cyclobutane ring | Faster hydrolysis and higher cytostatic activity than Carboplatin |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-chlorocyclobutane-1,1-dicarboxylic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the number and connectivity of hydrogen atoms. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet signal significantly downfield, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding. ucl.ac.uk The protons on the cyclobutane (B1203170) ring would exhibit more complex signals. The single proton on the carbon bearing the chlorine atom (C3) would be deshielded by the electronegative halogen, appearing further downfield than the other ring protons. The four methylene (B1212753) protons at the C2 and C4 positions would likely appear as complex multiplets due to spin-spin coupling with each other and with the C3 proton.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbons of the dicarboxylic acids are characteristically found in the highly deshielded region of 165-180 ppm. oregonstate.educompoundchem.comwisc.edu The quaternary carbon (C1) to which both carboxyl groups are attached would appear as a unique signal. The carbon atom bonded to the chlorine (C3) would be significantly deshielded compared to a standard methylene carbon in a cyclobutane ring, while the two equivalent methylene carbons (C2 and C4) would produce a single signal in a more upfield region. compoundchem.com
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. |
| CH-Cl (C3) | ~3.5 - 4.5 | Multiplet, deshielded by chlorine. | |
| -CH₂- (C2, C4) | ~2.0 - 3.0 | Complex multiplets due to coupling. | |
| ¹³C | -COOH | 165 - 180 | Two peaks may be observed if environments differ slightly. |
| C(COOH)₂ (C1) | ~50 - 60 | Quaternary carbon, potentially weak signal. | |
| CH-Cl (C3) | ~55 - 70 | Deshielded by chlorine. | |
| -CH₂- (C2, C4) | ~25 - 35 | Single peak for two equivalent carbons. |
Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and to study the fragmentation patterns of this compound, confirming its elemental composition. The compound has a molecular formula of C₆H₇ClO₄ and a monoisotopic mass of approximately 178.0033 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. A key diagnostic feature would be the presence of a significant M+2 peak at m/z 180, with an intensity about one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of dicarboxylic acids is complex and can proceed through several pathways. nih.govcdnsciencepub.comnih.gov Common fragmentation patterns for this molecule would likely include:
Loss of a hydroxyl radical (-OH): [M - 17]⁺, a common fragmentation for carboxylic acids. libretexts.orgmiamioh.edu
Loss of a carboxyl group (-COOH): [M - 45]⁺. libretexts.orgmiamioh.edu
Decarboxylation (loss of CO₂): [M - 44]⁺. researchgate.net
Loss of a chlorine atom (-Cl): [M - 35]⁺.
Loss of hydrogen chloride (-HCl): [M - 36]⁺.
Further fragmentation could involve cleavage of the cyclobutane ring. These distinct fragmentation patterns provide a molecular fingerprint that confirms the identity of the compound.
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 178/180 | [C₆H₇ClO₄]⁺ (M⁺) | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 161/163 | [M - OH]⁺ | Loss of a hydroxyl group from a carboxylic acid. |
| 142 | [M - HCl]⁺ | Loss of hydrogen chloride. |
| 134/136 | [M - CO₂]⁺ | Loss of carbon dioxide (decarboxylation). |
| 133/135 | [M - COOH]⁺ | Loss of a carboxyl group. |
| 45 | [COOH]⁺ | Carboxyl fragment. |
Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. pressbooks.publibretexts.org
The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration will produce a very strong and sharp absorption band, typically between 1700–1725 cm⁻¹. libretexts.org
Other significant absorptions include the C-H stretching of the aliphatic cyclobutane ring, which appears just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). docbrown.infouomustansiriyah.edu.iq The C-O stretching and O-H bending vibrations associated with the carboxylic acid group would also be present, often appearing in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. libretexts.org Finally, the presence of the chlorine atom would be indicated by a C-Cl stretching vibration, which typically absorbs in the fingerprint region, generally between 550 and 850 cm⁻¹. libretexts.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad |
| C-H Stretch | Cyclobutane Ring | 2850 - 2980 | Medium to strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
| O-H Bend | Carboxylic Acid | 900 - 960 | Medium, broad |
| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium to strong |
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and crystal packing information. While the specific crystal structure for this compound is not publicly documented, its expected features can be inferred from studies on closely related compounds like 1,1-cyclobutanedicarboxylic acid. aip.orgaip.org
An X-ray analysis would be expected to reveal that the cyclobutane ring is not planar but adopts a puckered conformation to relieve ring strain. aip.org The analysis of 1,1-cyclobutanedicarboxylic acid at low temperatures showed it crystallizes in the monoclinic space group P2₁/c, with a puckered ring where one carbon atom is displaced from the plane of the other three. aip.orgaip.org Similar characteristics would be anticipated for the chlorinated derivative.
Crucially, the study would detail the intermolecular interactions, particularly the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. aip.orgaip.org Powder X-ray diffraction (PXRD) could also be employed to analyze the bulk crystalline material, confirming its phase purity. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.983(2) |
| b (Å) | 10.374(4) |
| c (Å) | 10.917(3) |
| β (°) | 101.19(3) |
| Volume (ų) | 664.8(4) |
| Z (Molecules per unit cell) | 4 |
Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound. HPLC allows for the separation of the target compound from starting materials, byproducts, and other impurities with high resolution.
A common approach for analyzing carboxylic acids is reverse-phase (RP) HPLC. sielc.comsielc.comnih.gov A suitable method would likely employ a C18 or a specialized polar-endcapped reverse-phase column. sielc.com The mobile phase would typically consist of an aqueous buffer (e.g., water with a small amount of an acid like phosphoric or formic acid to suppress ionization of the carboxyl groups) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is often achieved using a UV detector, typically at a low wavelength around 200-210 nm, as the carboxyl group is a weak chromophore. sielc.com
This technique is quantitative and can be used to determine the purity of a sample with high accuracy. For applications requiring coupling to a mass spectrometer (LC-MS), volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase (RP) HPLC |
| Stationary Phase (Column) | Newcrom R1 (a type of reverse-phase column) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) |
| Detection | UV (e.g., at 200 nm) |
| Application | Purity assessment, separation from impurities, quantitative analysis. |
Future Research Directions and Unexplored Potential of 3 Chlorocyclobutane 1,1 Dicarboxylic Acid
Development of Novel Stereoselective Synthetic Pathways
The synthesis of substituted cyclobutanes with high stereocontrol remains a formidable challenge in organic chemistry due to the inherent ring strain of the four-membered ring. researchgate.net Future research will likely prioritize the development of novel stereoselective pathways to access enantiomerically pure isomers of 3-chlorocyclobutane-1,1-dicarboxylic acid.
Current strategies for synthesizing substituted cyclobutanes often rely on [2+2] cycloadditions, which can present challenges in controlling regioselectivity and stereoselectivity. nih.govelsevierpure.comacs.org Advanced catalytic systems, potentially employing transition metals or organocatalysts, could enable more efficient and selective construction of the cyclobutane (B1203170) core. researchgate.net For instance, the development of catalytic enantioselective functionalization of cyclobutenes represents a promising strategy for creating complex cyclobutanes with multiple stereogenic centers. researchgate.net
Another avenue for exploration is the stereospecific ring contraction of larger, more readily accessible cyclic precursors, such as pyrrolidines. nih.govacs.orgresearchgate.net This approach could offer a pathway to multi-substituted cyclobutanes with defined stereochemistry. nih.govacs.orgresearchgate.net The inherent chirality and functionality of the starting materials could be strategically leveraged to control the stereochemical outcome of the final cyclobutane product.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic [2+2] Cycloaddition | High atom economy, direct formation of the cyclobutane ring. nih.govelsevierpure.com | Control of stereoselectivity and regioselectivity, limited substrate scope. acs.org |
| Ring Contraction of Precursors | Potential for high stereospecificity, access to complex substitution patterns. nih.govacs.org | Availability of suitable precursors, optimization of reaction conditions to ensure efficient contraction. |
| Desymmetrization of meso-Intermediates | Access to enantiomerically enriched products from achiral starting materials. | Design of efficient and highly selective catalysts. |
Exploration of New Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely unexplored but holds promise for novel chemical transformations. The presence of a chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. smolecule.com The strained cyclobutane ring can also participate in ring-opening reactions, providing access to linear compounds with diverse functionalities.
Future research could focus on copper-catalyzed radical cascade reactions, which have been shown to be effective for the synthesis of highly functionalized cyclobutene (B1205218) derivatives from simple cyclobutanes. rsc.org Such methods could potentially be adapted to transform this compound into a variety of novel compounds.
Furthermore, the dicarboxylic acid moiety can be converted into other functional groups, such as esters, amides, or acid chlorides, opening up possibilities for polymerization or derivatization. smolecule.com The unique steric and electronic environment of the cyclobutane ring could lead to unexpected reactivity and selectivity in these transformations.
Design of Advanced Materials with Tunable Properties
The rigid and well-defined structure of the cyclobutane ring makes this compound an attractive building block for the design of advanced materials. The dicarboxylic acid groups can act as ligands for the formation of metal-organic frameworks (MOFs). Cyclobutane-1,1-dicarboxylic acid, a related compound, has been used to synthesize lanthanide-based MOFs with potential applications in chemical sensing. The introduction of a chlorine atom on the cyclobutane ring could modulate the electronic properties and pore environment of the resulting MOFs, leading to materials with tailored gas sorption, separation, or catalytic properties.
Additionally, the molecule's structure could be incorporated into polymers to create materials with enhanced thermal stability, rigidity, or specific optical properties. The stereochemistry of the cyclobutane ring could be used to control the polymer's microstructure and, consequently, its bulk properties.
Integration into Supramolecular Chemistry and Nanotechnology
In the realm of supramolecular chemistry, the dicarboxylic acid functionality of this compound can participate in hydrogen bonding to form well-defined self-assembled structures, such as rosettes, chains, or sheets. The stereochemistry of the cyclobutane ring will play a crucial role in directing the three-dimensional arrangement of these assemblies.
The rigid cyclobutane scaffold can also serve as a core for the construction of molecular machines or as a component in host-guest chemistry. The defined geometry of the molecule could allow for the creation of specific binding pockets for guest molecules. The chlorine atom provides a handle for further functionalization, enabling the attachment of chromophores, redox-active units, or other molecular components to create sophisticated nanoscale devices.
Q & A
Q. What are the established synthetic routes for preparing 3-chlorocyclobutane-1,1-dicarboxylic acid, and what critical parameters influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A common route involves reacting 1,3-dihalopropanes (e.g., 1,3-dibromopropane) with malonic acid derivatives (e.g., diethyl malonate) under basic conditions (e.g., sodium ethoxide) to form cyclobutane-1,1-dicarboxylic acid diethyl ester. Subsequent hydrolysis yields the dicarboxylic acid, followed by chlorination at the 3-position . Critical parameters include:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (classified as Skin Corr. 1B) .
- Ventilation : Ensure fume hoods are operational to prevent inhalation of vapors .
- Spill management : Neutralize spills with sand or vermiculite, then dispose via approved hazardous waste protocols .
- Emergency protocols : Immediate flushing with water for eye/skin exposure and medical consultation are mandatory .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm stereochemistry and functional groups (e.g., cyclobutane ring protons at δ ~2.5–3.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement, particularly for strained cyclobutane rings .
- HPLC : Quantifies purity (>98% via reverse-phase C18 columns) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of cyclobutane dicarboxylic acid derivatives?
Methodological Answer: Stereochemical conflicts (e.g., cis vs. trans isomers) can arise during cyclization. Strategies include:
- Symmetry-based analysis : Decarboxylation of cis-configured derivatives produces meso compounds, while trans forms yield racemic mixtures, aiding in configuration determination .
- Reaction optimization : Adjusting steric hindrance (e.g., bulkier esters) or using chiral catalysts to control ring closure stereoselectivity .
- Computational modeling : DFT calculations predict thermodynamic favorability of specific stereoisomers .
Q. What strategies can optimize the hydrolysis step of diethyl cyclobutane-1,1-dicarboxylate to improve yield and purity?
Methodological Answer: Low yields (~50%) during hydrolysis (e.g., from diethyl ester to dicarboxylic acid) are often due to incomplete reaction or side-product formation. Solutions include:
Q. How does the introduction of a chlorine atom at the 3-position influence the reactivity and stability of cyclobutane dicarboxylic acid derivatives in drug synthesis?
Methodological Answer: The chlorine atom:
- Enhances electrophilicity : Facilitates nucleophilic substitution in platinum-based anticancer drug synthesis (e.g., carboplatin analogs) .
- Alters steric strain : The 3-chloro substituent increases cyclobutane ring angle strain (Baeyer strain), potentially affecting hydrolysis rates in prodrug activation .
- Impacts stability : Chlorine’s electron-withdrawing effect may reduce thermal stability, necessitating storage at ≤4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
